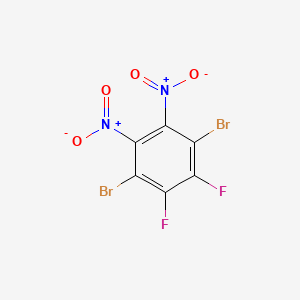

1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene

Description

Molecular Geometry and Substituent Orientation

1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene (C₆Br₂F₂N₂O₄) features a benzene ring substituted with bromine (Br) at positions 1 and 4, fluorine (F) at positions 2 and 3, and nitro groups (NO₂) at positions 5 and 6. X-ray crystallographic data for analogous polyhalogenated nitrobenzenes reveal that the nitro groups adopt a near-coplanar orientation with the aromatic ring to maximize resonance stabilization, though steric clashes with adjacent substituents may induce minor deviations. The bromine and fluorine atoms, with van der Waals radii of 1.85 Å and 1.47 Å, respectively, create a steric environment that influences intermolecular packing in crystalline phases.

Table 1: Key structural parameters

The para-dibromo substitution pattern imposes $$ C_{2h} $$ symmetry, while the adjacent difluoro and dinitro groups introduce localized electronic asymmetry. This geometry favors halogen-bonded networks in solid-state structures, as observed in related tribromo-nitrobenzene derivatives.

Electronic Configuration and Resonance Effects

The electron-withdrawing nitro groups (-NO₂, σₚ = +0.78) and halogens (-Br: σₘ = +0.37, -F: σₚ = +0.06) create a strongly electrophilic aromatic system. Density functional theory (DFT) studies on similar dinitrobenzenes demonstrate that nitro groups withdraw electron density via resonance, reducing the aromatic sextet’s stability and directing further electrophilic substitution to meta positions relative to existing substituents.

The fluorine atoms exert competing inductive (-I) and resonance (+M) effects. While their electronegativity polarizes σ-bonds, their lone pairs partially donate electron density into the ring, moderating the net deactivation caused by bromine and nitro groups. This dual behavior is quantified by Hammett constants: fluorine’s σₚ (+0.06) reflects weaker deactivation compared to bromine’s σₚ (+0.23).

Resonance contributions :

- Nitro groups stabilize negative charge through conjugation:

$$

\text{C}6\text{H}3(\text{NO}2)2 \leftrightarrow \text{C}6\text{H}3(\text{N}^+\text{O}2^-)2

$$ - Fluorine’s lone pairs participate in limited resonance:

$$

\text{C}6\text{H}3\text{F}2 \leftrightarrow \text{C}6\text{H}_3(\text{F}^\delta- \cdots \text{C}^\delta+)

$$

These effects collectively render the compound highly reactive in nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by adjacent electron-withdrawing groups.

Comparative Analysis with Polyhalogenated Nitrobenzene Derivatives

This compound exhibits distinct reactivity and structural features compared to other polyhalogenated nitrobenzenes:

Table 2: Comparative properties of selected derivatives

| Compound | Key Features | Reactivity Difference |

|---|

Propriétés

IUPAC Name |

1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br2F2N2O4/c7-1-3(9)4(10)2(8)6(12(15)16)5(1)11(13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPXRWUFGRCZCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)F)F)Br)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br2F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions and Procedure

The nitration is conducted in a two-step process:

-

Initial Nitration : Fuming nitric acid (5 mL) is added dropwise to trifluoromethanesulfonic acid (100 mL) at 0°C. The precursor (10.0 g, 37.7 mmol) is introduced in portions, and the mixture is stirred at room temperature for two hours.

-

Secondary Nitration : An additional 5 mL of fuming nitric acid is added at 0°C, followed by heating to 70°C overnight.

The reaction mixture is quenched in cold water, filtered, and recrystallized from ethanol to yield the product as a yellow solid (10.02 g, 75.2%).

Table 1: Key Parameters for Nitration with Trifluoromethanesulfonic Acid

| Parameter | Value |

|---|---|

| Precursor | 1,4-Dibromo-2,3-difluorobenzene |

| Nitrating Agent | Fuming HNO₃ |

| Acid Catalyst | CF₃SO₃H |

| Temperature Range | 0°C → 70°C |

| Reaction Time | 14–16 hours |

| Yield | 75.2% |

Mechanistic Insights

Trifluoromethanesulfonic acid acts as a Brønsted acid catalyst, enhancing the electrophilicity of the nitronium ion (NO₂⁺) generated from fuming nitric acid. The electron-withdrawing effects of bromine and fluorine substituents direct nitration to the 5- and 6-positions of the benzene ring, minimizing isomer formation.

Alternative Nitration Method Using Sulfur Trioxide

A patent by JP3557624B2 outlines a general approach for synthesizing 4,6-dinitrohalobenzenes, adaptable to the target compound. This method employs sulfur trioxide (SO₃) to enhance nitration efficiency while reducing waste acid generation.

Reaction Protocol

-

Sulfur Trioxide Activation : SO₃ (3.6 g) is dissolved in 1,2-dichloroethane (EDC, 18 g).

-

Nitric Acid Addition : 94% fuming nitric acid (4.8 g) is added dropwise under ice cooling.

-

Substrate Introduction : 1,3-Dichlorobenzene (4.4 g) is introduced at <10°C, followed by heating to 80°C for 8 hours.

After quenching with water, the organic layer is separated, yielding 1,3-dichloro-4,6-dinitrobenzene at 87.2% purity. While this example uses chlorinated substrates, the method is applicable to bromo-fluoro analogs by substituting 1,3-dichlorobenzene with 1,4-dibromo-2,3-difluorobenzene.

Table 2: Comparative Analysis of Nitration Methods

Purification and Isolation

Both methods emphasize recrystallization for purification. Ethanol is the solvent of choice, achieving >95% purity after a single recrystallization cycle. The high melting point and low solubility of the dinitro product facilitate efficient solid-liquid separation.

Scalability and Industrial Feasibility

The sulfur trioxide method offers advantages for industrial-scale production due to its reduced nitric acid consumption and lower waste generation. However, the trifluoromethanesulfonic acid route provides higher regioselectivity, critical for pharmaceutical intermediates .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene undergoes various chemical reactions, including:

Nucleophilic substitution: Due to the presence of electron-withdrawing groups, the compound is highly reactive towards nucleophiles.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in an appropriate solvent.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are used in hydrogenation reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

Nucleophilic substitution: Substituted derivatives where the bromine or fluorine atoms are replaced by nucleophiles.

Reduction: Amino derivatives where the nitro groups are converted to amino groups.

Oxidation: Oxidized derivatives, although these are less common.

Applications De Recherche Scientifique

1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions due to its reactive nature.

Medicine: Investigated for potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mécanisme D'action

The mechanism of action of 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene involves its interaction with nucleophiles and electrophiles. The electron-withdrawing groups (bromine, fluorine, and nitro) make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological studies or polymerization in industrial processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Nitroaromatic Fragrance Compounds

Musk tibetene (1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene, CAS 145-39-1) and musk xylene (1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene, CAS 81-15-2) share structural similarities with 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene, such as nitro groups and bulky substituents. However, key differences include:

- Substituent Effects: Musk compounds feature alkyl groups (e.g., tert-butyl), which are electron-donating, whereas the target compound has electron-withdrawing Br and F atoms. This difference impacts reactivity and applications; musk derivatives are used in fragrances due to their volatility and odor profiles, while the target compound is non-volatile and suited for polymer synthesis .

- Regulatory Status : Musk tibetene and related compounds are restricted in cosmetics due to toxicity concerns, whereas this compound is primarily regulated for laboratory handling (e.g., safety protocols for skin/eye contact) .

Halogenated Nitrobenzene Derivatives

Comparisons include:

- Synthetic Utility : The target compound’s multiple nitro and halogen groups allow for sequential functionalization (e.g., reduction to diamines for polymer synthesis), whereas simpler derivatives are typically used as intermediates in single-step reactions .

- Electronic Properties: The presence of two nitro groups and halogens in this compound enhances electron deficiency, making it superior for charge-transfer applications in OLEDs compared to mono-nitro derivatives .

Brominated/Fluorinated Aromatic Hydrocarbons

1,4-Dibromo-2,3,5,6-tetramethylbenzene (CAS 1646-54-4) and 1,4-dibromo-2,5-dihexylbenzene (CAS 117635-21-9) lack nitro groups but share bromine substituents. Key distinctions:

- Reactivity : Nitro groups in the target compound enable reduction to amines, a pathway absent in purely hydrocarbon analogs. This expands its utility in synthesizing nitrogen-containing polymers .

- Applications : Alkyl-substituted bromobenzenes are used in surfactants or liquid crystals, whereas the target compound’s nitro functionality directs it toward optoelectronics .

Table 1. Comparative Analysis of this compound and Analogues

Research Findings and Industrial Relevance

- Optoelectronic Performance : Polymers derived from this compound exhibit enhanced electron mobility due to its strong electron-withdrawing groups, outperforming analogs with fewer nitro/halogen substituents .

- Safety Considerations : Unlike fragrance-related nitro compounds, the target compound requires stringent handling (e.g., eye protection, ventilation) due to its irritant properties .

- Market Trends : The global market for halogenated aromatics, including 1,4-dibromo-2,3-difluorobenzene precursors, is growing, driven by demand for advanced materials .

Activité Biologique

1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene is a halogenated aromatic compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBrFNO, with a molecular weight of 361.88 g/mol. The presence of two bromine atoms, two fluorine atoms, and two nitro groups on the benzene ring significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Substitution : The electron-withdrawing nature of the nitro and halogen groups enhances the electrophilicity of the compound, making it more reactive towards nucleophiles. This property is critical in its interactions with biological macromolecules such as proteins and nucleic acids.

- Reactive Oxygen Species (ROS) Generation : Nitroaromatic compounds are known to undergo reduction reactions that can lead to the generation of reactive oxygen species. This can result in oxidative stress within cells, potentially leading to cytotoxic effects.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity. Such properties are essential in developing new agrochemicals and pharmaceuticals aimed at combating resistant strains of bacteria and fungi.

- Cytotoxicity : Some studies have indicated that nitroaromatic compounds can exhibit cytotoxic effects against various cancer cell lines. The specific cytotoxicity of this compound remains to be fully characterized but warrants further investigation .

Case Studies and Experimental Data

- Toxicity Assessment : A quantitative structure–activity relationship (QSAR) analysis conducted on similar nitroaromatic compounds has shown varying degrees of toxicity in model organisms like Tetrahymena pyriformis. While specific data for this compound is limited, its structural similarities suggest potential toxicity profiles that could be explored further .

- Comparative Analysis : A comparative study highlighted the unique reactivity patterns of this compound against other halogenated compounds. The dual halogenation and dinitration enhance its electrophilic character compared to simpler analogs like 1-bromo-2-fluoro-4-nitrobenzene.

Table: Comparative Biological Activity Data

| Compound Name | IC50 (µM) | Notable Biological Activity |

|---|---|---|

| This compound | TBD | Potential cytotoxic effects against cancer cells |

| 1,3-Dinitrobenzene | 1.25 | Cytotoxicity in various cell lines |

| 4-Nitrotoluene | TBD | Antimicrobial activity noted |

| 2,6-Dinitrophenol | 1.08 | Known for significant cytotoxic effects |

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene with high purity?

- Methodological Answer : The synthesis involves sequential halogenation and nitration steps. Key steps include:

- Bromination : Use bromine (Br₂) with iron (Fe) or aluminum bromide (AlBr₃) as catalysts at controlled temperatures (e.g., 40–60°C).

- Fluorination : Introduce fluorine via electrophilic substitution, often requiring anhydrous conditions.

- Nitration : Employ mixed acid (HNO₃/H₂SO₄) under cooling to prevent over-nitration.

Purification typically involves recrystallization from non-polar solvents. Monitoring intermediates via TLC or HPLC ensures stepwise fidelity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its high reactivity (electron-withdrawing groups) and potential toxicity:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Store in airtight, light-resistant containers away from reducing agents or bases.

- Implement spill containment measures (e.g., inert adsorbents like vermiculite).

- Emergency protocols should address skin/eye contact (flush with water) and inhalation (fresh air/medical attention) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The bromine, fluorine, and nitro groups create a highly electron-deficient aromatic ring. To predict NAS sites:

- Perform computational modeling (e.g., DFT calculations) to map electrostatic potential surfaces and identify electron-poor regions.

- Validate experimentally using model nucleophiles (e.g., amines, thiols) under varying conditions (polar aprotic solvents, elevated temperatures).

- Monitor reaction progress via LC-MS and characterize products using ¹⁹F NMR to track fluorine displacement .

Q. What advanced analytical techniques resolve structural ambiguities in substituted derivatives of this compound?

- Methodological Answer :

- X-ray crystallography : Definitive for confirming substituent positions and molecular geometry.

- Multinuclear NMR : ¹H, ¹³C, and ¹⁹F NMR (e.g., coupling patterns in ¹⁹F NMR distinguish ortho/meta/para fluorine atoms).

- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas of derivatives.

- IR spectroscopy : Identifies functional groups (e.g., nitro stretches at ~1,520 cm⁻¹) .

Q. How can researchers resolve contradictions in reduction outcomes of the nitro groups?

- Methodological Answer : Conflicting reduction products (e.g., partial vs. full reduction to amines) arise from variable conditions. To standardize:

- Systematically test reducing agents (e.g., H₂/Pd-C, Zn/HCl, SnCl₂).

- Control temperature (low temps favor nitroso intermediates; high temps drive full reduction).

- Use in-situ monitoring (e.g., UV-vis spectroscopy) to track intermediate formation.

- Characterize products via GC-MS or HPLC to quantify yields .

Q. What experimental strategies enable the study of this compound’s enzyme inhibition mechanisms?

- Methodological Answer : To investigate biological activity:

- Enzyme kinetics : Measure IC₅₀ values via spectrophotometric assays (e.g., inhibition of acetylcholinesterase).

- Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics.

- Molecular docking : Use software (e.g., AutoDock) to predict interactions, validated by mutagenesis studies .

Q. How does this compound compare to analogues (e.g., 1,4-dibromo-2,5-difluorobenzene) in polymerization reactions?

- Methodological Answer : The nitro groups enhance reactivity in polymerization:

- Conduct kinetic studies comparing initiation rates (e.g., via DSC or rheometry).

- Analyze polymer thermal stability (TGA) and mechanical properties (tensile testing).

- Use MALDI-TOF to determine molecular weight distributions and branching patterns.

- The nitro groups enable crosslinking via nucleophilic attack, unlike fluorine-only analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.